2,3-Dibromopropene
Overview
Description
2,3-Dibromopropene is an organic compound with the molecular formula C3H4Br2. It is a clear light yellow to brown liquid that is moisture-sensitive and has a boiling point of 42-44°C at 17 mmHg . This compound is an intermediate formed during the hydrolysis of nematocide 1,2-dibromo-3-chloropropane . It is also known by other names such as 2-Bromo-2-propenyl bromide and 2,3-Dibromopropylene .
Mechanism of Action
Target of Action
2,3-Dibromopropene primarily targets pests and pathogens in the soil . It is commonly used as a soil fumigant in agriculture . The compound’s primary targets are various soil-dwelling organisms that can negatively impact crop health and yield.
Mode of Action
The mode of action of this compound involves the release of bromine radicals . These radicals react with the pests and pathogens in the soil, effectively controlling their populations . This interaction disrupts the normal biological processes of the targeted organisms, leading to their eradication.
Result of Action
The primary result of this compound’s action is the effective control of soil-dwelling pests and pathogens . By releasing bromine radicals that react with these organisms, the compound helps to maintain soil health and promote successful crop growth .
Preparation Methods
2,3-Dibromopropene can be synthesized through several methods. One common method involves the action of sodium hydroxide on 1,2,3-tribromopropane . In this process, 1,2,3-tribromopropane is heated with sodium hydroxide, leading to the formation of this compound and water. The reaction mixture is then distilled to separate the product .
Another method involves the reaction of propargyl alcohol with phosphorus tribromide in isopar C at low temperatures. The reaction mixture is stirred and gradually warmed to 50°C, followed by washing and separation of the organic layer .
Chemical Reactions Analysis
2,3-Dibromopropene undergoes various chemical reactions, including substitution and addition reactions. It is commonly used in halogenation reactions where it reacts with halogenated hydrocarbons . For example, it can be used to test the mutagenicity of halogenated hydrocarbons for Salmonella typhimurium strain TA 100 .
In addition, this compound can participate in reduction reactions. For instance, it can be reduced using lithium borohydride in the presence of a weak base like zinc bis(trimethylsilyl)amide to yield primary alcohols .
Scientific Research Applications
2,3-Dibromopropene has several applications in scientific research. It is used as an intermediate in the synthesis of various organic compounds, including N-(Boc)-L-(2-Bromoallyl)-glycine . It is also employed in mutagenicity testing of halogenated hydrocarbons . Additionally, it is used in the synthesis of complex organic molecules and natural products, such as ent-kaurane diterpenoids .
Comparison with Similar Compounds
2,3-Dibromopropene can be compared with other similar compounds such as 1,3-dibromo-1-propene, 2,3-dichloro-1-propene, and 2-bromoallyl alcohol . These compounds share similar structural features but differ in their reactivity and applications. For example, 1,3-dibromo-1-propene is used in different halogenation reactions, while 2,3-dichloro-1-propene is used in the synthesis of various organic compounds .
Properties
IUPAC Name |
2,3-dibromoprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2/c1-3(5)2-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFWYDYJHRGGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060152 | |
Record name | 1-Propene, 2,3-dibromo- | |
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Molecular Weight |
199.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,3-Dibromopropene | |
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Vapor Pressure |
7.58 [mmHg] | |
Record name | 2,3-Dibromopropene | |
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CAS No. |
513-31-5 | |
Record name | 2,3-Dibromopropene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=513-31-5 | |
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Record name | 2,3-Dibromopropene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513315 | |
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Record name | 2,3-Dibromopropene | |
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Record name | 1-Propene, 2,3-dibromo- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propene, 2,3-dibromo- | |
Source | EPA DSSTox | |
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Record name | 2,3-dibromopropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.415 | |
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Record name | 2,3-DIBROMOPROPENE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DNE7K7Z6P | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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